
cis-4-Aminostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Aminostilbene: is an organic compound belonging to the stilbene family, characterized by the presence of an amino group attached to the fourth carbon of the stilbene backbone. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Aminostilbene typically involves the reduction of nitro groups in precursor compounds. One common method is the reduction of 4-nitrostilbene using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: cis-4-Aminostilbene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is commonly used.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more reduced amine derivatives.
Substitution: Formation of acylated or alkylated products.
Aplicaciones Científicas De Investigación
cis-4-Aminostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of optical materials and dyes due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of cis-4-Aminostilbene involves its interaction with molecular targets and pathways:
Molecular Targets: It can bind to microtubules, disrupting their function and leading to cell cycle arrest.
Pathways Involved: The compound can induce apoptosis in cancer cells by interfering with the mitotic spindle apparatus, leading to cell death.
Comparación Con Compuestos Similares
cis-3, 4′, 5-Trimethoxy-3′-aminostilbene: A derivative with similar anticancer properties but different substituents on the stilbene backbone.
trans-4-Aminostilbene: The trans isomer with different spatial arrangement and potentially different biological activities.
Uniqueness: cis-4-Aminostilbene is unique due to its specific spatial arrangement, which can influence its interaction with biological targets and its overall biological activity. Its ability to selectively disrupt tumor vascular perfusion without damaging normal organ perfusion makes it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
19466-67-2 |
|---|---|
Fórmula molecular |
C14H13N |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-[(Z)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6- |
Clave InChI |
VFPLSXYJYAKZCT-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


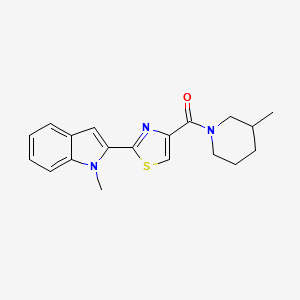
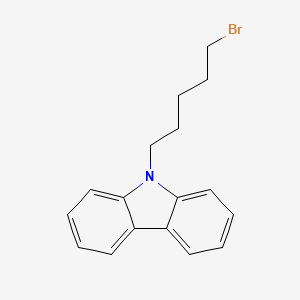
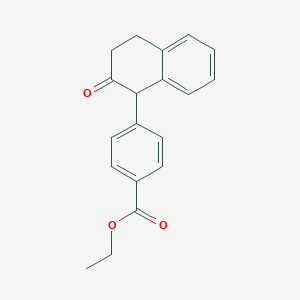
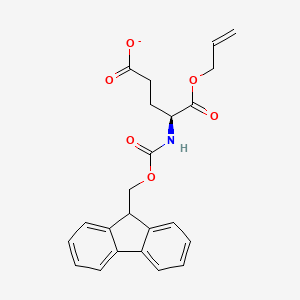
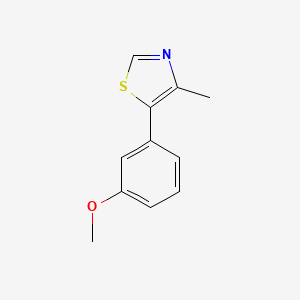
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
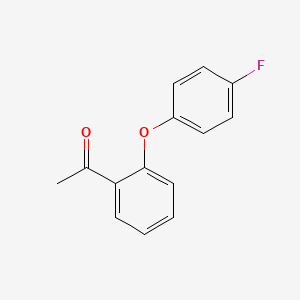
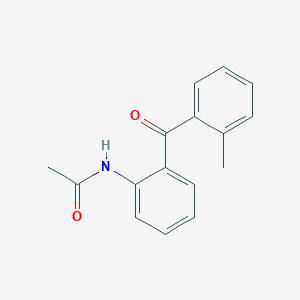
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)
